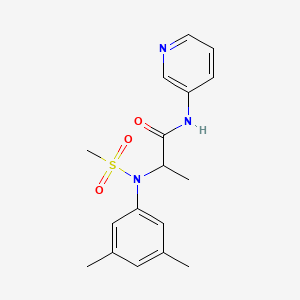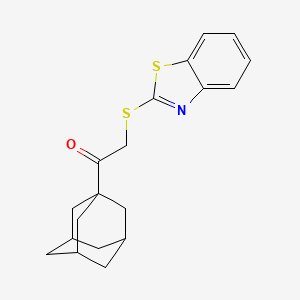![molecular formula C19H17NO5 B4197119 methyl 4-(7-oxo-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]quinolin-9-yl)benzoate](/img/structure/B4197119.png)
methyl 4-(7-oxo-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]quinolin-9-yl)benzoate
Descripción general
Descripción
Methyl 4-(7-oxo-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]quinolin-9-yl)benzoate is a compound that has gained significant attention in scientific research due to its potential in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of methyl 4-(7-oxo-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]quinolin-9-yl)benzoate is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation and inflammation.
Biochemical and physiological effects:
Methyl 4-(7-oxo-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]quinolin-9-yl)benzoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of various enzymes and signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using methyl 4-(7-oxo-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]quinolin-9-yl)benzoate in lab experiments is its relatively simple synthesis method. It is also a highly stable compound, making it suitable for long-term storage and use in various experimental conditions.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that it can induce cytotoxicity in certain cell lines at high concentrations, which may limit its use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of methyl 4-(7-oxo-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]quinolin-9-yl)benzoate. One of the potential areas of research is the development of novel anticancer agents based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a drug targeting the central nervous system. Finally, studies are needed to investigate the potential toxicity of this compound and its safety profile in various experimental conditions.
Aplicaciones Científicas De Investigación
Methyl 4-(7-oxo-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]quinolin-9-yl)benzoate has been extensively studied for its potential in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. It has also been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to inhibit the production of inflammatory cytokines.
In pharmacology, this compound has been studied for its potential as a drug targeting the central nervous system. Studies have shown that it can penetrate the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
methyl 4-(7-oxo-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-9-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-23-19(22)12-4-2-11(3-5-12)13-9-18(21)20-15-10-17-16(8-14(13)15)24-6-7-25-17/h2-5,8,10,13H,6-7,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIDJFYJXNVYEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(7-oxo-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]quinolin-9-yl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-fluorophenyl)-N,2-dimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4197038.png)
![N-(3-acetylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4197043.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide](/img/structure/B4197049.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4197050.png)


![N~2~-(3-acetylphenyl)-N~1~-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4197060.png)
![N-{4-[1,3-dimethyl-5-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-2,5-dimethoxyphenyl}benzamide](/img/structure/B4197073.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-furylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4197074.png)
![4-[({4-amino-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-2(1H)-quinolinone](/img/structure/B4197085.png)

![2-(ethylthio)-N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4197099.png)
![2-(4-chlorophenyl)-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4197101.png)
![2-{[5-(4-butoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B4197105.png)